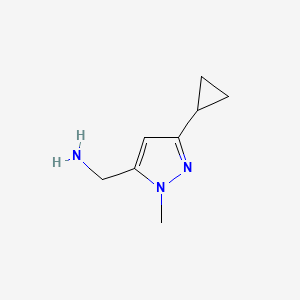

(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine

Description

(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole-derived amine characterized by a cyclopropyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Key physicochemical properties include:

- Molecular Formula: C₉H₁₅N₃

- Molecular Weight: 165.24 g/mol

- CAS Registry Number: 1328640-49-8 .

Properties

IUPAC Name |

(5-cyclopropyl-2-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOJCVIQWIMKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl ketone with hydrazine hydrate to form the pyrazole ring, followed by methylation and subsequent amination to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine and its structural analogs:

Functional Group Impact on Properties

- Solubility: Methoxy-substituted analogs (e.g., C₈H₁₅N₃O) exhibit higher polarity, improving aqueous solubility compared to non-polar cyclopropyl or phenyl derivatives .

Key Research Findings and Trends

- Purity : Many analogs, including the target compound, are synthesized at ≥95% purity, as seen in CAS 14633-17-1 (C₁₃H₁₅F₂N₃) .

- Synthetic Methods: Common strategies involve cyclocondensation with malononitrile or ethyl cyanoacetate, as demonstrated in the synthesis of 5-amino-3-hydroxy-pyrazole derivatives .

- Crystallography : Tools like SHELX and WinGX are critical for structural validation, particularly for analyzing hydrogen-bonding patterns in crystals .

Biological Activity

(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The compound's structure includes a cyclopropyl group attached to a pyrazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can modulate their activity, influencing various biochemical pathways. The exact mechanism can vary based on the target protein and the specific interactions facilitated by the compound's functional groups.

Biological Activity

Recent studies have explored the biological activity of pyrazole derivatives, including this compound. Some notable findings include:

- Antimicrobial Properties : Pyrazole derivatives have shown potential antimicrobial activities, making them candidates for developing new antibiotics.

- Antiparasitic Activity : Research indicates that certain pyrazole derivatives can inhibit the growth of parasites, suggesting their potential in treating diseases like malaria .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could have implications in treating various diseases, including cancer .

Case Studies

Several studies have highlighted the biological effects of pyrazole derivatives:

- Fragment-Based Drug Discovery : A study identified fragments similar to this compound that exhibited high ligand efficiency and inhibitory activity against specific proteins. For instance, a related compound showed an IC50 value of 220 μM against ALK protein, indicating moderate potency .

- Antiparasitic Research : In a study focused on antimalarial therapies, modifications to pyrazole structures were shown to enhance potency against the PfATP4 protein, with some derivatives achieving EC50 values as low as 0.025 μM .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group, pyrazole ring | Antimicrobial, antiparasitic |

| 3-(3-Methyl-1H-pyrazol-5-yl)pyridine | Pyrazole moiety | Anticancer properties |

| 5-Cyclopropyl-1H-pyrazol-3-amines | Dioxalate formation | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.